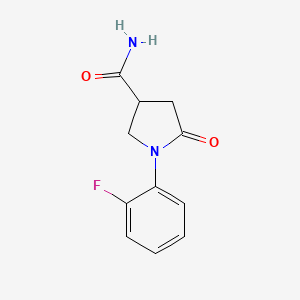

1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Vue d'ensemble

Description

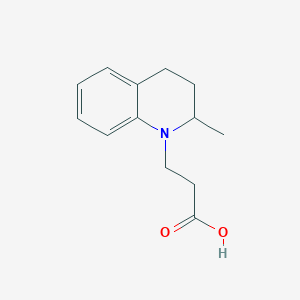

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a line-angle diagram or a 3D model.

Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions.Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and spectral properties.Applications De Recherche Scientifique

-

Synthesis of 1-(2-Fluorophenyl)pyrazoles

- Field : Organic Chemistry

- Application Summary : This research involves the synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones .

- Method : The method involves synthesizing 3-Arylsydnones from N-nitroso-2-fluorophenylglycines and then using these in the synthesis of the corresponding 1-(2-fluorophenyl)pyrazoles by a 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .

- Results : The research resulted in the successful synthesis of 1-(2-Fluorophenyl)pyrazoles .

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications

- Field : Biomedical Research

- Application Summary : This research focuses on the synthesis and biomedical applications of 1H-Pyrazolo[3,4-b]pyridines .

- Method : The method involves the synthesis of 1H-Pyrazolo[3,4-b]pyridines from a preformed pyrazole or pyridine .

- Results : The research has resulted in the synthesis of more than 300,000 1H-Pyrazolo[3,4-b]pyridines, which are included in more than 5500 references (2400 patents) up to date .

-

1-(2-Fluorophenyl)piperazine

- Field : Organic Chemistry

- Application Summary : 1-(2-Fluorophenyl)piperazine is a fluorinated building block used in organic synthesis .

- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .

- Results : The results or outcomes obtained would also depend on the specific synthesis being performed .

-

2-Fluorodeschloroketamine

- Field : Pharmacology

- Application Summary : 2-Fluorodeschloroketamine, also known as 2’-Fl-2-Oxo-PCM, Fluoroketamine and 2-FDCK, is a dissociative anesthetic related to ketamine .

- Method : It is an analogue of ketamine where the chlorine group has been replaced by fluorine .

- Results : Its sale and use as a designer drug has been reported in various countries .

-

Fluorophen

- Field : Pharmacology

- Application Summary : Fluorophen, or fluorofen, is a fluorinated analogue of phenazocine, an opioid drug of the benzomorphan group .

- Method : It was developed as a radioligand for the purpose of labeling opioid receptors during PET scans .

- Results : Unlike most other benzomorphan derivatives, fluorophen acts as a full agonist of the opioid receptors .

-

Synthesis of 1-(2-Fluorophenyl)pyrazoles

- Field : Organic Chemistry

- Application Summary : This research involves the synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones .

- Method : The method involves synthesizing 3-Arylsydnones from N-nitroso-2-fluorophenylglycines and then using these in the synthesis of the corresponding 1-(2-fluorophenyl)pyrazoles by a 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .

- Results : The research resulted in the successful synthesis of 1-(2-Fluorophenyl)pyrazoles .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It also involves detailing appropriate safety precautions for handling the compound.

Orientations Futures

This involves speculating on potential future research directions. This could include potential applications of the compound, unanswered questions about its properties, and ways its synthesis or analysis could be improved.

Propriétés

IUPAC Name |

1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-8-3-1-2-4-9(8)14-6-7(11(13)16)5-10(14)15/h1-4,7H,5-6H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCVAJKEFYRPSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride](/img/structure/B1520970.png)

![1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1520972.png)

![4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride](/img/structure/B1520975.png)

![[2-(Tert-butoxy)pyridin-4-yl]methanamine](/img/structure/B1520982.png)